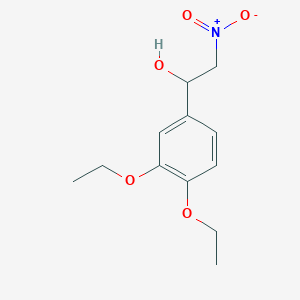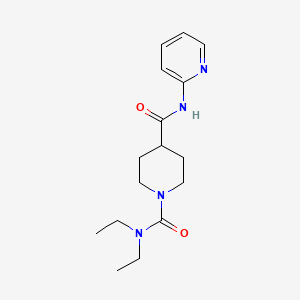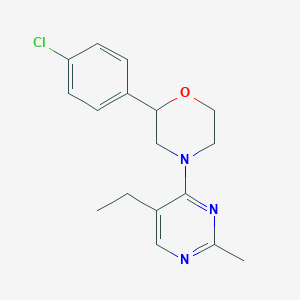
1-(3,4-diethoxyphenyl)-2-nitroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-diethoxyphenyl)-2-nitroethanol (DEN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEN is a yellow crystalline solid with a molecular formula of C12H17NO4 and a molecular weight of 243.27 g/mol. This compound is also known as "fenethylline" and "captagon," which are its brand names used in some countries. DEN was first synthesized in the 1960s and has since been used for various purposes, including as a stimulant, antidepressant, and cognitive enhancer.
作用機序
The exact mechanism of action of DEN is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. DEN is also thought to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DEN has been shown to have a range of biochemical and physiological effects. In animal studies, DEN has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and cognitive function. DEN has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration. Additionally, DEN has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of using DEN in laboratory experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, DEN has been extensively studied and has a well-established safety profile. However, one limitation of using DEN in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, DEN has been shown to have some potential for abuse, which may limit its use in certain settings.
将来の方向性
There are several potential future directions for research on DEN. One area of interest is its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of DEN and its potential applications in treating mood disorders and cognitive impairment. Finally, more research is needed to explore the potential risks associated with the use of DEN, including its potential for abuse and dependence.
合成法
The synthesis of DEN involves the reaction between 3,4-diethoxybenzaldehyde and nitroethane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place under basic conditions and yields DEN as a yellow solid. The synthesis of DEN is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
DEN has been extensively studied for its potential applications in scientific research. One of its primary uses is as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies. DEN has also been investigated for its potential use in treating depression, as it has been shown to have antidepressant effects in animal models. Additionally, DEN has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-nitroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-3-17-11-6-5-9(7-12(11)18-4-2)10(14)8-13(15)16/h5-7,10,14H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGSVOPMKZAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxyphenyl)-2-nitroethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)


